

Spectroscopic Analysis of 2-(Aminomethyl)-6phenylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-(Aminomethyl)-6-phenylpyridine	
Cat. No.:	B176495	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the bifunctional molecule **2-(Aminomethyl)-6-phenylpyridine**. This compound, featuring both a basic aminomethyl group and an aromatic phenyl substituent on a pyridine core, holds potential interest in medicinal chemistry and materials science. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for **2-(Aminomethyl)-6-phenylpyridine**.

This guide will therefore present available spectroscopic data for closely related compounds to provide a comparative context for researchers who may synthesize and characterize this molecule. It will also outline the standard experimental protocols for acquiring such data and present a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Comparative Spectroscopic Data of Related Pyridine Derivatives

To aid in the potential identification and characterization of **2-(Aminomethyl)-6-phenylpyridine**, the following tables summarize spectroscopic data for structurally similar compounds. These include 2-phenylpyridine, which shares the phenyl substituent at the 6-position (or 2-position by symmetry), and 2-amino-6-methylpyridine, which has an amino group and a methyl group in analogous positions.



¹H NMR Data of Related Compounds

Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Phenylpyridine	CDCl3	8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H)[1]
2-Amino-6-methylpyridine	CDCl ₃	7.14 (d, J=7.3, 1H), 6.32 (d, J=8.1, 1H), 6.13 (dd, J=8.1, 7.3, 1H), 5.23 (s, 2H, NH ₂), 2.28 (s, 3H, CH ₃)[2]

¹³C NMR Data of Related Compounds

Compound	Solvent	Chemical Shifts (δ, ppm)
2-Phenylpyridine	CDCl ₃	157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6[1]
2-Amino-6-methylpyridine	-	Data not readily available in the searched sources.

IR Spectroscopy Data of Related Compounds



Compound	Medium/Technique	Key Absorption Bands (cm ⁻¹)
2-Phenylpyridine	Condensed Phase	A full list of peaks is available in the NIST database; characteristic peaks would include C-H stretching from the aromatic rings (~3000-3100 cm ⁻¹), C=C and C=N stretching in the aromatic systems (~1400-1600 cm ⁻¹), and C-H bending (~700-900 cm ⁻¹).
2-Amino-6-methylpyridine	-	Expected peaks would include N-H stretching of the primary amine (~3300-3500 cm ⁻¹ , typically two bands), C-H stretching from the methyl group and aromatic ring, and C=C/C=N stretching.

Mass Spectrometry Data of Related Compounds

Compound	Ionization Method	Molecular Ion (m/z) and Key Fragments
2-Phenylpyridine	Electron Ionization (EI)	[M] ⁺ = 155.07
2-Amino-6-methylpyridine	Electron Ionization (EI)	[M] ⁺ = 108.08

Experimental Protocols for Spectroscopic Characterization

The following are standard methodologies for the spectroscopic analysis of a novel compound such as **2-(Aminomethyl)-6-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



• ¹H and ¹³C NMR: A sample of the purified compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). Data processing involves Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid or liquid sample is
placed directly on the ATR crystal. The IR spectrum is recorded over a typical range of 4000400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus
wavenumber (cm⁻¹).

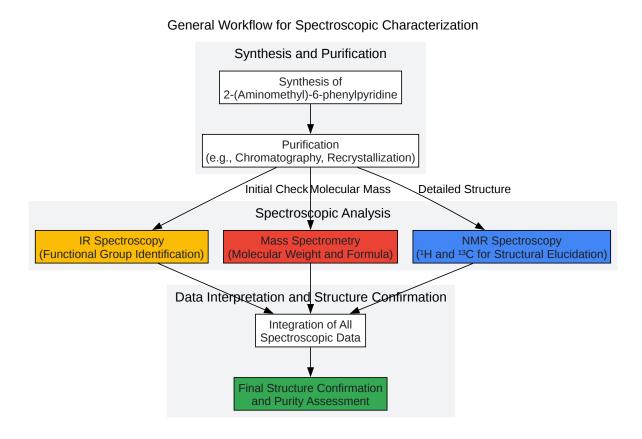
Mass Spectrometry (MS)

• Electron Ionization (EI) or Electrospray Ionization (ESI): For EI-MS, a volatile sample is introduced into the mass spectrometer and bombarded with electrons, causing ionization and fragmentation. For ESI-MS, a solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a newly synthesized compound like **2-(Aminomethyl)-6-phenylpyridine** follows a logical progression to confirm its structure and purity.





Click to download full resolution via product page

Caption: General Workflow for the Synthesis and Spectroscopic Characterization of a Chemical Compound.

This guide underscores the current gap in the publicly accessible data for **2-(Aminomethyl)-6-phenylpyridine**. Researchers who undertake the synthesis and characterization of this molecule are encouraged to publish their findings to enrich the collective knowledge base. The



provided comparative data and general protocols offer a foundational framework for such an endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Aminomethyl)-6-phenylpyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176495#spectroscopic-data-nmr-ir-mass-spec-of-2-aminomethyl-6-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com